molecular formula C12H14Br2O2 B13867407 Tert-butyl 3-bromo-4-(bromomethyl)benzoate

Tert-butyl 3-bromo-4-(bromomethyl)benzoate

Cat. No.: B13867407
M. Wt: 350.05 g/mol
InChI Key: NFURUMIPKUUZKP-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-(bromomethyl)benzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid and contains both bromomethyl and tert-butyl ester functional groups. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-4-(bromomethyl)benzoate typically involves the esterification of 3-bromo-4-(bromomethyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-4-(bromomethyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-4-(bromomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This can result in the inhibition of enzyme activity or the modulation of receptor function. The tert-butyl ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)benzoate
  • Tert-butyl 3-bromo-4-(chloromethyl)benzoate
  • Tert-butyl 3-chloro-4-(bromomethyl)benzoate
  • Tert-butyl 3-bromo-4-(methyl)benzoate

Uniqueness

Tert-butyl 3-bromo-4-(bromomethyl)benzoate is unique due to the presence of both bromomethyl and tert-butyl ester functional groups. This combination allows for a wide range of chemical modifications and applications. The bromomethyl group is highly reactive and can participate in various nucleophilic substitution reactions, while the tert-butyl ester group provides stability and lipophilicity, making the compound suitable for use in drug development and other applications .

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

tert-butyl 3-bromo-4-(bromomethyl)benzoate

InChI

InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3

InChI Key

NFURUMIPKUUZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)Br

Origin of Product

United States

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